GlcNAc beta(1-4)[Fuc alpha(1-6)]GlcNAc
Description
GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc is a disaccharide structure characterized by a core fucose (Fuc) residue linked via an α1-6 glycosidic bond to the innermost N-acetylglucosamine (GlcNAc) of a chitobiose core (GlcNAcβ1-4GlcNAc). This modification is a hallmark of core fucosylation in N-linked glycans, particularly in immunoglobulin G (IgG) Fc regions .
Properties
Molecular Formula |
C22H38N2O15 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28)/t7-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-,20?,21-,22+/m0/s1 |
InChI Key |
GABPZCPMDPOFMI-ZSSINRHZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H](C([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Structure : Fucα1-6 linked to the reducing-terminal GlcNAc, which is β1-4 linked to a second GlcNAc.
- Biological Role :
- Analytical Identification : Detected via NMR (δ1.234 for Fuc H-6 in α1-3/α1-6 linkages) and mass spectrometry (m/z 570.55 for [M+H]⁺) .
- Commercial Availability : Synthesized as a reference standard (CAS 108964-40-5) with ≥98% purity .
Table 1: Structural and Functional Comparison
Detailed Analysis of Key Comparisons
B. Role in Pathogen Interactions
- Schistosoma mansoni glycans utilize Leˣ (Galβ1-4[Fucα1-3]GlcNAc) to mimic host antigens, evading immune detection .
- SL2-1 lectin specifically binds GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc (Kd ~5 nM), demonstrating evolutionary adaptation to core fucosylation .
C. Analytical Differentiation
- NMR :
- Mass Spectrometry :
D. Therapeutic Implications
- Core fucose removal enhances ADCC in monoclonal antibodies (e.g., afucosylated anti-CD20 antibodies) .
- sLeˣ inhibitors (e.g., glycyrrhizin derivatives) block selectins in inflammatory diseases .
Q & A
Q. What experimental methodologies are recommended for resolving the structural conformation of GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc?
To determine the spatial arrangement and glycosidic linkages:
- Nuclear Magnetic Resonance (NMR): Use 2D - HSQC and NOESY to analyze chemical shifts and inter-residue nuclear Overhauser effects (NOEs). Core fucosylation (α1-6) induces distinct shifts in GlcNAc resonances, as seen in studies of similar glycans .
- Mass Spectrometry (MS): MALDI-TOF-MS or ESI-MS with collision-induced dissociation (CID) identifies fragment ions characteristic of α1-6 fucosylation (e.g., loss of fucose at 146 Da) .
- Molecular Dynamics (MD): Simulate stacking interactions between Fucα(1-6) and β(1-4)GlcNAc to predict stable conformers. MD studies show α1-6 fucose stabilizes a "closed" chitobiose conformation, altering psi angles by ~20° .
Q. How can monoclonal antibodies (mAbs) be utilized to detect GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc in biological samples?
- Antibody Selection: Use mAbs specific to fucosylated epitopes (e.g., anti-Lewis X or custom antibodies). For example, FH4 mAb binds Galβ1-4(Fucα1-3)GlcNAc but cross-reactivity with α1-6 fucose variants requires validation .
- Glycan Array Screening: Immobilize synthetic glycans on arrays and measure mAb binding intensity (scale: 1–5). LacdiNAc-fucose (GalNAcβ1-4[Fucα1-3]GlcNAc) shows weaker binding than Lewis X, highlighting the need for epitope-specific controls .
- Western Blot/Flow Cytometry: Optimize permeabilization buffers to expose intracellular glycans. Include α-L-fucosidase-treated samples as negative controls .
Advanced Research Questions
Q. How can conflicting data on glycan-protein binding affinities be resolved?
Conflicts often arise from assay-specific conditions:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., ) using neoglycoconjugates. DC-SIGN binds Le<sup>x</sup> (Galβ1-4[Fucα1-3]GlcNAc) with , but no binding is observed for α1-6 fucosylated N-glycans .
- Competitive Inhibition Assays: Compare IC values using free glycans vs. immobilized forms. Core α1-6 fucose may sterically hinder access in solid-phase assays but not in solution .
- Structural Validation: Combine cryo-EM or X-ray crystallography with MD simulations to map binding pockets. Fucα(1-6) may disrupt hydrogen bonding networks critical for lectin recognition .
Q. What strategies are effective for synthesizing GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc with high regioselectivity?
- Chemoenzymatic Synthesis:
- Protecting Group Strategy: Temporarily block GlcNAc-OH groups at positions 3 and 4 to direct fucosylation to O5. Benzylidene or acetyl groups are commonly used .
- HPLC Purification: Monitor reaction progress with HILIC columns. Synthetic yields typically range 40–60%, with impurities from incomplete fucosylation .
Q. How does α1-6 fucosylation influence glycan-protein interactions compared to α1-3 fucosylation?
- Lectin Binding: α1-6 fucose (core fucose) reduces binding to DC-SIGN and mannose-binding lectins but enhances interactions with fucose-specific receptors (e.g., Langerin) .
- Antibody Recognition: α1-6 fucosylation of IgG1 Fc decreases binding to FcγRIIIa, impacting antibody-dependent cellular cytotoxicity (ADCC). This is critical for therapeutic antibody engineering .
- Thermodynamic Stability: MD simulations show α1-6 fucose stabilizes the chitobiose core via hydrophobic stacking, increasing glycan rigidity by ~15% compared to α1-3 variants .
Data Contradiction Analysis
Q. Why do glycan array and SPR assays yield divergent binding data for the same lectin-glycan pair?
- Multivalency Effects: Glycan arrays present glycans multivalently, enhancing avidity. SPR typically uses monovalent ligands, reflecting intrinsic . For example, DC-SIGN binds multivalent Le<sup>x</sup> with higher apparent affinity than monovalent forms .
- Surface Immobilization: Orientation-dependent steric hindrance on arrays may block access to α1-6 fucose. Include spacer arms (e.g., PEG) to minimize this .
- Solution vs. Solid Phase: Lectins may adopt distinct conformations in solution. Validate with isothermal titration calorimetry (ITC) to measure solution-phase interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
